molecular formula C16H16N6S B5579440 N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5579440
M. Wt: 324.4 g/mol
InChI Key: JKHNBBLSISETGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H16N6S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11571571 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Innovative synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives have been developed, utilizing microwave irradiative cyclocondensation and other efficient methods. These techniques offer a rapid and efficient approach to synthesize a broad range of heterocyclic compounds with potential applications in various scientific research areas, including the development of new pharmaceuticals and materials science (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial and antifungal activities. These compounds exhibit pronounced antimicrobial properties against a range of microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Sirakanyan et al., 2021).

Antitumor Activities

Several studies have focused on the antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and their potential as anticancer agents. These compounds have been tested for their ability to inhibit the growth of cancer cell lines, showing promising results that warrant further investigation for their application in cancer therapy (Atapour-Mashhad et al., 2017).

Insecticidal Potential

The insecticidal potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored, with some compounds showing activity against Pseudococcidae insects. This suggests possible applications in agricultural science for the development of new insecticides (Deohate & Palaspagar, 2020).

Serotonin 5-HT6 Receptor Antagonists

Research into the development of serotonin 5-HT6 receptor antagonists has identified pyrazolo[1,5-a]pyrimidine derivatives as potent compounds. These findings are significant for the development of new treatments for neurological disorders, offering a basis for further pharmacological research (Ivachtchenko et al., 2013).

Properties

IUPAC Name

N,5-dimethyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6S/c1-11-8-16(22-15(18-11)5-6-17-22)21(2)10-12-9-13(20-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHNBBLSISETGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N(C)CC3=CC(=NN3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.